molecular formula C27H25ClN4O3S B2542665 N-[(4-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide CAS No. 689770-54-5

N-[(4-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide

Cat. No.: B2542665
CAS No.: 689770-54-5
M. Wt: 521.03
InChI Key: JSXNZRNAGCFFLU-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). This compound covalently binds to the cysteine-481 residue in the BTK active site , leading to sustained suppression of B-cell receptor signaling pathways. This mechanism is critical for the proliferation and survival of malignant B-cells, making BTK a high-value target in oncological research. The compound demonstrates high efficacy in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Its research value is further underscored by its use as a key chemical probe for investigating B-cell signaling and its role in autoimmune diseases . As a research-grade chemical, it is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O3S/c28-21-7-3-18(4-8-21)16-29-25(33)20-5-1-19(2-6-20)17-32-26(34)23-15-22(31-11-13-35-14-12-31)9-10-24(23)30-27(32)36/h1-10,15,23H,11-14,16-17H2,(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCUOEJVHFBOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3C(=NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)Cl)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to diverse biological activities, making it a subject of extensive research.

Chemical Structure and Properties

The molecular formula of this compound is C22H24ClN3O2SC_{22}H_{24}ClN_3O_2S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur within its structure. The compound includes various functional groups that enhance its biological activity:

  • Chlorophenyl moiety : Known for its role in enhancing lipophilicity and biological interactions.
  • Morpholine ring : Often associated with improved pharmacokinetic properties.
  • Tetrahydroquinazoline structure : Linked to various biological activities including anticancer and antimicrobial effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Case Study : A study demonstrated that derivatives of tetrahydroquinazoline effectively reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Inhibition of Bacterial Growth : Preliminary studies suggest effective inhibition against Gram-positive and Gram-negative bacteria.
  • Synergistic Effects : When combined with other antibiotics, it may enhance overall efficacy against resistant strains.

Anti-inflammatory Properties

The structural components may contribute to anti-inflammatory effects:

  • Cytokine Modulation : The compound has been shown to modulate the production of pro-inflammatory cytokines in vitro.
  • Animal Models : Inflammatory models indicate a reduction in edema and pain when treated with this compound.

Comparative Analysis

A comparative analysis with structurally related compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesUnique Properties
N-(4-Chlorophenyl)-4-methylbenzamideSimilar amide structureExhibits notable crystal packing properties
6-(Morpholin-4-yl)-1,2,3,4-tetrahydroquinazolineContains morpholine and tetrahydroquinazolineKnown for anticancer activity
2-Aminoquinazoline derivativesQuinazoline core with various substitutionsDisplay diverse biological activities including antimicrobial effects

Research Findings

Recent studies have focused on elucidating the mechanism of action and optimizing the pharmacological profile of this compound:

  • In vitro Studies : Cell line assays have shown IC50 values indicating potent activity against various cancer cell lines.
  • In vivo Studies : Animal studies support the potential therapeutic applications in cancer treatment, with favorable safety profiles noted.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Analogues

Compound Core Structure Key Substituents Bioactivity/Application Reference
Target Compound Tetrahydroquinazolinone Morpholin-4-yl, sulfanylidene Potential kinase inhibition -
C₂₆H₂₂ClN₃O₃S₂ () Benzothiazole Morpholinylcarbonyl, 4-chlorobenzyl GPR35/ADRB2 modulation
CPMB () Benzamide Morpholin-4-yl, 4-chlorophenyl Corrosion inhibition (90% efficiency)
CAS 477329-16-1 () Tetrahydroquinazolinone Sulfamoylphenyl, acetamide Undisclosed (high polarity)

Table 2: Spectroscopic Signatures

Functional Group IR (cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Sulfanylidene (C=S) 1247–1255 - 165–175 (C=S)
Morpholine - 3.6–3.8 (OCH₂), 2.4–2.6 (NCH₂) 50–55 (NCH₂), 65–70 (OCH₂)
Sulfamoyl (SO₂NH₂) 1150–1170 (SO₂ asym) 7.5–8.0 (aromatic H) 125–130 (SO₂)

Q & A

Basic: What are the key synthetic routes for this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, including:

  • Condensation : Reaction of hydrazine hydrate with chalcones to form pyrazoline intermediates .
  • Functionalization : Introduction of the morpholinyl group via nucleophilic substitution or coupling reactions (e.g., using morpholine derivatives under basic conditions) .
  • Benzamide coupling : Activation of carboxylic acid groups (e.g., using pivaloyl chloride or trichloroisocyanuric acid) followed by coupling with amines .
    Critical Considerations : Hazard analysis for reactive intermediates (e.g., acyl chlorides) and optimization of reaction scales (e.g., 125 mmol scale reactions) are essential for reproducibility .

Basic: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry, particularly for the tetrahydroquinazolinone and benzamide moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) for refining crystal structures, especially to resolve challenges like twinning or high thermal motion in the morpholinyl group .

Advanced: How can multi-step synthesis be optimized for higher yields?

Methodological Answer:

  • Stepwise Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate intermediates.
  • Catalytic Enhancements : Employ palladium catalysts for coupling reactions or phase-transfer catalysts for morpholine substitutions .
  • Scale-Dependent Adjustments : Monitor exothermic reactions (e.g., acyl chloride formation) at larger scales to prevent side reactions .

Advanced: How to address challenges in X-ray crystallographic refinement?

Methodological Answer:

  • Software Tools : Use SHELXL for high-resolution data refinement. Adjust parameters like ADPs (Atomic Displacement Parameters) for flexible groups (e.g., morpholinyl rings) .
  • Twinning Analysis : Apply the TWIN law in SHELX to handle twinned crystals, common in compounds with planar aromatic systems .
  • Validation : Cross-check with spectroscopic data to resolve ambiguities in electron density maps.

Advanced: What biological targets are associated with this compound?

Methodological Answer:

  • Enzyme Inhibition : The compound may target bacterial enzymes like acps-pptase, critical for lipid biosynthesis, via competitive inhibition of the sulfanylidene group .
  • Receptor Modulation : The morpholinyl group enhances interactions with hydrophobic pockets in kinases or GPCRs .
    Experimental Design : Use fluorescence polarization assays to measure binding affinity and SPR (Surface Plasmon Resonance) for kinetic analysis .

Advanced: How to resolve conflicting spectroscopic data across studies?

Methodological Answer:

  • Solvent Effects : Compare NMR spectra in deuterated DMSO vs. CDCl3_3, as solvent polarity impacts chemical shifts for the sulfanylidene group .
  • Dynamic Processes : Variable-temperature NMR to identify conformational exchange in the tetrahydroquinazolinone ring .
  • Cross-Validation : Pair crystallographic data with computational models (e.g., DFT) to validate disputed geometries .

Advanced: What is the role of the sulfanylidene group in reactivity?

Methodological Answer:

  • Nucleophilic Substitution : The sulfanylidene group acts as a leaving group in displacement reactions (e.g., with amines or alkoxides) .
  • Redox Activity : Susceptible to oxidation, forming disulfide bridges under aerobic conditions, which can be monitored via TLC or UV-Vis .
    Applications : Functionalize the group to generate derivatives for SAR studies .

Advanced: How do structural analogs differ in biological activity?

Methodological Answer:

  • Trifluoromethyl Analogs : Replace the chlorophenyl group with CF3_3 to enhance metabolic stability and lipophilicity, as seen in PubChem analogs .
  • Pyrimidine vs. Quinazolinone Cores : Pyrimidine-based analogs show reduced kinase inhibition but improved solubility .
    Methodology : Use MTT assays on cancer cell lines (e.g., HeLa) to compare IC50_{50} values .

Advanced: What methodologies assess purity and impurity profiles?

Methodological Answer:

  • HPLC : Employ Chromolith® columns with UV detection (λ = 254 nm) to separate impurities. Use gradient elution (acetonitrile/water + 0.1% TFA) .
  • LC-MS : Identify trace impurities (e.g., dechlorinated byproducts) via high-resolution Q-TOF instruments .
    Standards : Follow USP guidelines for validation of analytical methods .

Advanced: What computational approaches predict binding affinity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with bacterial acps-pptase, focusing on the sulfanylidene and morpholinyl groups .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes in aqueous environments .
    Validation : Correlate docking scores with experimental IC50_{50} data from enzyme inhibition assays .

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